Triallate

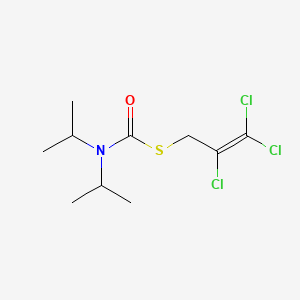

((CH3)2CH)2NCOSCH2CCl=CCl2

C10H16Cl3NOS

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

((CH3)2CH)2NCOSCH2CCl=CCl2

C10H16Cl3NOS

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 4 mg/L at 25 °C

In water, 4 ppm

Readily soluble in common organic solvents such as acetone, diethyl ether, ethyl acetate, ethanol, benzene and heptane

Soluble in heptane, ethyl alc, acetone, ether, benzene, ethyl acetate

Solubility in water, g/100ml at 25 °C: 0.0002

Synonyms

Canonical SMILES

Environmental Monitoring:

Scientific Field: Environmental Science

Summary: Triallat serves as an analytical reference standard for quantifying its presence in environmental samples.

Methods of Application: Chromatography techniques (HPLC, GC).

Technical Details: Sample preparation, calibration curves, and detection limits.

Results: Accurate measurement of Triallat residues in soil, water, or air samples.

Triallate is a selective pre-emergence herbicide belonging to the thiocarbamate chemical class. Its primary function is to control grass weeds in various crops, including barley, wheat, peas, lentils, rye, maize, beets, brassicas, carrots, and onions. The compound is particularly effective against wild oats, black grass, and annual meadow grass. As a thiocarbamate, it shares characteristics with other compounds in this class that are utilized as insecticides and fungicides in agricultural settings .

The chemical formula for triallate is C₁₀H₁₆Cl₃NOS, with an average molecular mass of 304.664 g/mol. Its IUPAC name is N,N-bis(propan-2-yl)[(2,3,3-trichloroprop-2-en-1-yl)sulfanyl]formamide. Triallate is typically available in emulsifiable concentrate and granular formulations .

- Triallate disrupts cell division in susceptible weeds by interfering with microtubule assembly. Microtubules are essential for plant cell structure and division. This disruption ultimately leads to weed death.

- Toxicity: Triallate exhibits moderate acute toxicity through ingestion, inhalation, or skin contact [].

- Flammability: Combustible liquid.

- Reactivity: Can react exothermically with strong oxidizing agents.

- Environmental Considerations: Triallate persistence and potential mobility in soil require proper application techniques to minimize environmental impact.

In environmental contexts, triallate can react with strong oxidizing agents and acids, producing flammable gases and potentially hazardous byproducts. Its interactions with water are characterized by moderate solubility .

Toxicological assessments classify triallate as a Group C chemical (possible human carcinogen), primarily based on studies showing hepatocellular carcinomas in male mice and renal tubular cell adenomas in rats. While acute toxicity is relatively low (Toxicity Category III for oral exposure), chronic exposure may lead to more severe health effects .

The synthesis of triallate involves two key steps:

- Formation of Isopropylamine Derivative: Isopropylamine reacts with phosgene to form an intermediate.

- Coupling Reaction: The intermediate then couples with 1,1-dichloro-2-chloro-3-mercapto-1-propylene to yield triallate.

This method emphasizes the importance of controlling reaction conditions to minimize the formation of hazardous byproducts .

Triallate's primary application is as a herbicide in agriculture. It is particularly effective in controlling specific grass weeds before they emerge in crops. The compound's selective nature allows it to target unwanted vegetation without harming the crops it protects. Additionally, triallate has been utilized in various formulations for industrial biocide applications .

Research on triallate has highlighted its potential interactions with biological systems and other chemicals:

- Mutagenicity: The compound has been shown to produce genetic changes in standard tests involving animals or fruit flies.

- Acetylcholinesterase Inhibition: Some studies suggest that certain thiocarbamates share a mechanism of toxicity involving acetylcholinesterase inhibition, although this may not apply uniformly across all thiocarbamates .

These interactions raise concerns about cumulative risks when combined with other organophosphorous and carbamate pesticides.

Similar Compounds: Comparison

Triallate shares similarities with several other thiocarbamate compounds used in agriculture. Here are some comparable compounds:

Triallate's unique structure and specific action against certain grass weeds distinguish it from these similar compounds while sharing common toxicological concerns inherent to the thiocarbamate class.

The industrial synthesis of triallate involves several established routes that have been developed and optimized over decades of commercial production. The most commonly employed method utilizes 1,1,2,3-tetrachloropropene as the key intermediate, which is reacted with diisopropylamine and carbonyl sulfide in the presence of a base [1]. This route has been proven to be both economically viable and technically feasible for large-scale manufacturing operations.

The primary industrial synthesis route follows a multi-step process beginning with the production of 1,1,2,3-tetrachloropropene from 1,1,1,2,3-pentachloropropane through dehydrochlorination [1]. This intermediate is then combined with diisopropylamine and carbonyl sulfide under controlled conditions with sodium hydroxide as the base catalyst and phase transfer catalysts to facilitate the reaction [2]. The process requires careful temperature control and typically operates at temperatures between 40-100°C depending on the specific reaction step [2].

An alternative historical route, originally developed by Monsanto in the 1960s, involved the reaction of diisopropylamine with phosgene, followed by coupling with 1,1-dichloro-2-chloro-3-mercapto-1-propylene [3]. However, this route has largely been superseded by safer and more efficient methods that avoid the use of phosgene.

A third synthesis pathway involves the direct reaction of diisopropylthiocarbamate salt with 1,1,1,3-tetrachloropropene through an alkylation reaction [4]. This method was also utilized in early manufacturing processes but has been largely replaced by more streamlined approaches.

Chemical Precursors and Reactions

The synthesis of triallate requires several key chemical precursors, each with specific purity and quality requirements. 1,1,2,3-tetrachloropropene serves as the primary intermediate and is produced through the dehydrochlorination of 1,1,1,2,3-pentachloropropane using ferric chloride as a catalyst [1]. This dehydrochlorination reaction is carried out at temperatures between 70-200°C with ferric chloride concentrations of 0.05-2% by weight [1].

Diisopropylamine acts as the amine reactant and is typically sourced as a commercial chemical in technical grade purity [2]. The compound must be handled under anhydrous conditions to prevent hydrolysis reactions that could reduce yield and product quality.

Carbonyl sulfide serves as the sulfur source and can be produced through several methods, including the reaction of hydrogen sulfide with sulfur dioxide and carbon monoxide in the presence of tertiary amines [5]. The production of carbonyl sulfide requires careful control of reaction conditions, with temperatures ranging from 25-300°C depending on the specific synthesis step [5].

Sodium hydroxide functions as the base catalyst and is used in concentrated aqueous solutions, typically 15-50% by weight [1]. The base facilitates the formation of the thiocarbamate linkage and must be added slowly to control the exothermic reaction and prevent side product formation.

The overall reaction mechanism involves the formation of a diisopropylthiocarbamate intermediate through the reaction of diisopropylamine with carbonyl sulfide, followed by nucleophilic substitution with the trichloroallyl group from 1,1,2,3-tetrachloropropene [2]. The reaction is facilitated by phase transfer catalysts such as quaternary ammonium salts, which enable the reaction to proceed efficiently in biphasic systems [1].

Quality Control and Purity Standards

Quality control in triallate manufacturing follows established international standards, primarily those developed by the Collaborative International Pesticides Analytical Council (CIPAC) and the Food and Agriculture Organization (FAO) [11]. These standards ensure consistent product quality and regulatory compliance across different manufacturing facilities.

Technical grade triallate must meet a minimum purity specification of 95% active ingredient content [7] [9]. The material should appear as an amber, oily liquid at room temperature with a melting point of 29-30°C and a boiling point of 117°C at 0.3 mmHg [6]. The density should be approximately 1.273 g/mL with a refractive index of 1.5320 [6].

Analytical methods for quality control include High Performance Liquid Chromatography (HPLC) with UV detection at 254 nm and Gas Chromatography with Electron Capture Detection (GC-ECD) [8] [12]. Mass spectrometry (MS) is used for confirmatory analysis and impurity identification [13]. The limit of quantification for analytical methods is typically 50 µg/kg for both triallate and its major metabolite TCPSA [8].

Impurity profiles are carefully monitored and controlled during production. Major impurities include unreacted starting materials, isomeric compounds, and degradation products [12]. The total impurity content should not exceed 5% of the total product weight [14]. Specific impurities of concern include chlorinated organic compounds and residual solvents used in the manufacturing process.

Water content must be minimized to prevent hydrolysis and maintain product stability [9]. Karl Fischer titration is used to determine moisture content, which should typically be less than 0.5% by weight [6]. The product should be stored under dry conditions at temperatures below 30°C to maintain stability.

Formulated products such as emulsifiable concentrates must meet additional specifications for physical properties including emulsion stability, viscosity, and pH [15]. These formulations typically contain 400-500 g/L of active ingredient and must maintain stability under various environmental conditions [7].

Purity

Physical Description

CLEAR LIQUID OR COLOURLESS CRYSTALS.

Color/Form

Oil

XLogP3

Exact Mass

Boiling Point

Flash Point

Vapor Density

Density

Relative density (water = 1): 1.27

LogP

log Kow = 4.6

3.98 (calculated)

Appearance

Melting Point

34 °C

29-30 °C

Storage

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

MeSH Pharmacological Classification

Vapor Pressure

1.2X10-4 mm Hg at 25 °C (16 mPa)

Vapor pressure, Pa at 25 °C: 0.016

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

Use Classification

Pharmaceuticals

Herbicides

HERBICIDES

Methods of Manufacturing

Propargyl alcohol + chlorine + carbonyl sulphide + diisopropylamine (chlorination/dehydrochlorination/thiocarbonylation/dehydrochlorination)

Preparation: M.W. Harman, J.J. D'Amico, United States of America patent 3330821 (1967 to Monsanto).

General Manufacturing Information

Use of triallate in Italy was banned in 1977 due to toxicity concerns

Analytic Laboratory Methods

Two analytical methods are available for enforcement of tolerances. They include the current PAM VOL. II method (gas chromatography with electron capture detection (GC/ECD) designated as method A and another GC/ECD method (designated as Method RES-099-96, Version 2).

An analytical method for the simultaneous determination of 51 pesticides in commercial honeys was developed. Honey (10 g) was dissolved in water/methanol (70:30; 10 mL) and transferred to a C(18) column (1 g) preconditioned with acetonitrile and water. Pesticides were subsequently eluted with a hexane/ethyl acetate mixture (50:50) and determined by gas chromatography with electron impact mass spectrometric detection in the selected ion monitoring mode (GC-MS-SIM). Spiked blank samples were used as standards to counteract the matrix effect observed in the chromatographic determination. Pesticides were confirmed by their retention times, their qualifier and target ions, and their qualifier/target abundance ratios. Recovery studies were performed at 0.1, 0.05, and 0.025 ug/g fortification levels for each pesticide, and the recoveries obtained were >86% with relative standard deviations of <10%. Good resolution of the pesticide mixture was achieved in approximately 41 min. The detection limits of the method ranged from 0.1 to 6.1 ug/kg for the different pesticides studied. The developed method is linear over the range assayed, 25-200 ug/L, with determination coefficients of >0.996. The proposed method was applied to the analysis of pesticides in honey samples, and low levels of a few pesticides (dichlofluanid, ethalfluralin, and triallate) were detected in some samples.

A procedure based on steam distillation is described for the determination of residues of the thiocarbamate herbicides diallate and triallate. The herbicides are steam-distilled directly from aqueous suspensions of milk and plant samples and trapped in hexane. After column cleanup on either activated Florisil or silica cartridges, samples are quantitated by gas-liquid chromatography. Recoveries of diallate and triallate from milk, lettuce, peas, corn, canarygrass seed and straw, and flax straw ranged from 77 to 96%.

For more Analytic Laboratory Methods (Complete) data for Triallate (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Store in well-ventilated area, above freezing.

Interactions

Greenhouse and field experiments were conducted to determine the effectiveness of dichlormid, R-29148, CGA-92194, flurazole, naphthalic anhydride, and MON-5500 as herbicide antidotes for triallate in wheat and to determine triallate antagonism by seed-applied fungicides and insecticides. Seed treatment of MON-5500 at 0.063% wt/wt was the most effective antidote for triallate in wheat in both greenhouse and field. Dichlormid and R-29148 at 0.5% wt/wt were more effective as antidotes for triallate in wheat than either CGA-92194 or naphthalic anhydride. Flurazole, as a seed treatment, did not reduce triallate injury to wheat. Dichlormid or R-29148 at 2.2 kg ai ha-1 applied broadcast to soil and incorporated reduced injury to wheat from triallate at 1.1 kg ai ha-1 and also reduced injury to oats from 0.3 kg ha-1 triallate. Seed treatments of carboxin at 0.2% wt/wt or imazalil at 0.008% wt/wt antagonized triallate and decreased injury to wheat from triallate at 0.6 kg ha-1. Maneb plus lindane or mancozeb treatment of wheat seed increased injury from triallate.

Stability Shelf Life

Stable under normal storage conditions. Hydrolyzed by strong acids and alkalis.

Dates

Longitudinal study on the detection of Clostridioides difficile at the Fargo Veteran Affairs Community Living Center

Anna D Montgomery, Kimberly D Hammer, Tze Shien LoPMID: 31757477 DOI: 10.1016/j.ajic.2019.09.012

Abstract

Our study used C Diff Banana Broth to evaluate the occurrence of positive Clostridioides difficile spores in new and preexisting hospital rooms. C difficile incidence was 5.5%. Analysis using multiple linear regression found that rooms with contact precautions in place were significant predictors of a positive sample (P ≤ .001). Room occupancy was not a significant predictor (P = .544). Thus it could be interpreted that the environment can be a significant carrier for C difficile.Can herbicide safeners allow selective control of weedy rice infesting rice crops?

Roberto Busi, Nghia K Nguyen, Bhagirath S Chauhan, Francesco Vidotto, Maurizio Tabacchi, Stephen B PowlesPMID: 27484802 DOI: 10.1002/ps.4411

Abstract

Rice is a major field crop of paramount importance for global food security. However, the increased adoption of more profitable and resource-efficient direct-seeded rice (DSR) systems has contributed to greater weed infestations, including weedy rice, which has become a severe problem in several Asian regions. In this study we have developed a conceptually novel method to protect rice plants at high doses of clomazone and triallate.The insecticide phorate applied to rice seeds provided a substantial level of protection against the herbicides clomazone or triallate. A quantity of 15 kg phorate ha

significantly increased the LD

values, which were more than twofold greater than for rice plants treated only with clomazone. A quantity of 20 kg phorate ha

in combination with 2000 g triallate ha

safened rice plants (80% survival) with LD

>3.4-fold greater than in phorate-untreated rice. Weed control efficacy was not lowered by the presence of phorate-treated rice seeds.

Weedy rice is one of the most damaging global weeds and a major threat to DSR systems. In this study we have developed a proof-of-concept method to allow selective weedy rice control in rice crops. We call for herbicide discovery programmes and research to identify candidate safener and herbicide combinations to achieve selective herbicide control of weedy rice and alleviate weed infestations in global rice crops. © 2016 Society of Chemical Industry.

Simulating herbicide volatilization from bare soil affected by atmospheric conditions and limited solubility in water

S R YatesPMID: 17154002 DOI: 10.1021/es061303h

Abstract

A numerical model that simulates pesticide fate was developed to predictthe behavior of triallate after application to a field soil. The model has options that allow water and/ or heat transport and can limit simulated aqueous-phase concentrations to triallate solubility in water. Several methods for describing the volatilization boundary condition were tested to assess the accuracy in predicting the volatilization rate, including an approach that requires no atmospheric information and an approach that couples soil and atmospheric processes. Four scenarios were constructed and simulated, to compare with measured volatilization rates. The peak measured volatilization rate (168 g ha(-1) h(-1)) was most accurately predicted with the scenario that included the most complex model (100 g ha(-1) h(-1)). The simplest model overpredicted the peak rate (251 g ha(-1) h(-1)), and the others underpredicted the peak rate (16-67 g ha(-1) h(-1)). The simulations that limited aqueous solubility provided relatively similar values for the total emissions (21-37% of applied triallate), indicating that simplified models may compare well with measurements (31% of applied). A prospective simulation over a period of 100 days showed that applying triallate to the soil surface would ultimately lead to atmospheric emissions of 80% of the applied material with 6% remaining in soil. Incorporating triallate to a depth of 10 cm would reduce emissions to less than 5% and lead to 41% remaining in soil.Volatilization modeling of two herbicides from soil in a wind tunnel experiment under varying humidity conditions

Martina Schneider, Kai-Uwe GossPMID: 23130847 DOI: 10.1021/es303001q

Abstract

Volatilization of pesticides from the bare soil surface is drastically reduced when the soil is under dry conditions (i.e., water content lower than the permanent wilting point). This effect is caused by the hydrated mineral surfaces that become available as additional sorption sites under dry conditions. However, established volatilization models do not explicitly consider the hydrated mineral surfaces as an independent sorption compartment and cannot correctly cover the moisture effect on volatilization. Here we integrated the existing mechanistic understanding of sorption of organic compounds to mineral surfaces and its dependence on the hydration status into a simple volatilization model. The resulting model was tested with reported experimental data for two herbicides from a wind tunnel experiment under various well-defined humidity conditions. The required equilibrium sorption coefficients of triallate and trifluralin to the mineral surfaces, K(min/air), at 60% relative humidity were fitted to experimental data and extrapolated to other humidity conditions. The model captures the general trend of the volatilization in different humidity scenarios. The results reveal that it is essential to have high quality input data for K(min/air), the available specific surface area (SSA), the penetration depth of the applied pesticide solution, and the humidity conditions in the soil. The model approach presented here in combination with an improved description of the humidity conditions under dry conditions can be integrated into existing volatilization models that already work well for humid conditions but still lack the mechanistically based description of the volatilization process under dry conditions.Chlorinated herbicide (triallate) dehalogenation by iron powder

Angela Volpe, Antonio Lopez, Giuseppe Mascolo, Antonia DetomasoPMID: 15488919 DOI: 10.1016/j.chemosphere.2004.06.040

Abstract

The reductive degradation of a chlorinated herbicide by iron powder was investigated at lab scale. The studied substrate was triallate (S-2,3,3-trichloroallyl di-isopropyl thiocarbamate) which contains a trichloroethylene moiety potentially reducible by zero-valent iron. Degradation reactions were carried out in batch, at 25 degrees C, in the absence of oxygen, by contacting electrolytic iron powder (size range: 20-50 microm) with a triallate aqueous solution (2.5 mgl(-1)). Herbicide decay, corresponding evolutions of TOC, TOX and chloride ion release were regularly monitored throughout the reactions. Furthermore, the main degradation by-products were identified by HPLC/MS. The results showed that, after 5 days, herbicide degradation extent was about 97% and that the reaction proceeded through the formation of a dechlorinated alkyne by-product (S-2-propinyl di-isopropyl thiocarbamate) resulting from the complete dechlorination of triallate. The subsequent reduction of such an alkyne intermediate gave S-allyl di-isopropyl thiocarbamate as main end by-product. The identified by-products suggested that dechlorination took place mainly via reductive beta-elimination. However, as traces of dichloroallyl di-isopropyl thiocarbamate were also detected, a role, although minor, was assigned even to hydrogenolysis in the overall dechlorination process.Measuring herbicide volatilization from bare soil

S R YatesPMID: 16749685 DOI: 10.1021/es060186n

Abstract

A field experiment was conducted to measure surface dissipation and volatilization of the herbicide triallate after application to bare soil using micrometeorological, chamber, and soil-loss methods. The volatilization rate was measured continuously for 6.5 days and the range in the daily peak values for the integrated horizontal flux method was from 32.4 (day 5) to 235.2 g ha(-1) d(-1) (day 1), for the theoretical profile shape method was from 31.5 to 213.0 g ha(-1) d(-1), and for the flux chamber was from 15.7 to 47.8 g ha(-1) d(-1). Soil samples were taken within 30 min after application and the measured mass of triallate was 8.75 kg ha(-1). The measured triallate mass in the soil at the end of the experiment was approximately 6 kg ha(-1). The triallate dissipation rate, obtained by soil sampling, was approximately 334 g ha(-1) d(-1) (98 g d(-1)) and the average rate of volatilization was 361 g ha(-1) d(-1). Soil sampling at the end of the experiment showed that approximately 31% (0.803 kg/2.56 kg) of the triallate mass was lost from the soil. Significant volatilization of triallate is possible when applied directly to the soil surface without incorporation.Body mass index and bromoxynil exposure in a sample of rural residents during spring herbicide application

Karen Semchuk, Helen McDuffie, Ambikaipakan Senthilselvan, Allan Cessna, Donald IrvinePMID: 15371235 DOI: 10.1080/15287390490471424

Abstract

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a phenolic herbicide, is widely used in production of cereals and other crops. Little is known, however, about bromoxynil exposure in humans. Results of previous research suggest a longer residence time in the body for bromoxynil compared to phenoxy herbicides [e.g., (2,4-dichlorophenoxy)acetic acid (2,4-D), 4-chloro-2-methylphenoxyacetic acid (MCPA)] and that bromoxynil would tend to partition into fatty tissue more so than 2,4-D. In previous research, body mass index (BMI) was found to be an independent predictor of plasma concentrations of 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), the persistent lipophilic metabolite of the chlorinated pesticide bis(4-chlorophenyl)-1,1,1-trichloroethane (DDT). As part of the Prairie Ecosystem Study, gas chromatography/mass spectrometry analysis was used to measure concentrations of bromoxynil and seven other herbicides (2,4-D, dicamba, fenoxaprop, MCPA, ethalfluralin, triallate, and trifluralin) in plasma from residents (104 men, 88 women, 24 youths age 12-17 yr) of a cereal-producing region in Saskatchewan, Canada, during spring herbicide application, 1996. Multiple logistic regression analysis was used to explore whether BMI predicted detection of bromoxynil in plasma from the adults. The prevalence of detection (detection limits: 2-50 microg/L) was markedly higher for bromoxynil (men, 44.2%; women, 14.8%; youths, 20.8%) compared to each of the other herbicides including 2,4-D (men, 16.5%; women, 3.4%; youths, 12.5%) and MCPA (men, 6.8%; women, 1.1%; youths, 4.2%), although bromoxynil is commonly formulated or tank mixed with these herbicides. In the multiple logistic regression analysis, the variables BMI, exposure group [bromoxynil applicators, non-applicator family members of bromoxynil applicators, all others (reference group)], and days elapsed since the last use of bromoxynil were found to be independent predictors of detection of bromoxynil, while age, gender, and farm residency were not statistically significant. With adjustment for exposure group [bromoxynil applicators: odds ratio (OR = 24.30, 95% confidence interval (CI) = 9.59-61.58; nonapplicator family members of bromoxynil applicators: OR = 3.53, 95% CI = 1.19-10.44; all others (reference group)], the OR for detection of bromoxynil was 2.35 (95% CI = 0.87-6.33) for participants in the middle (25.53-29.00 kg/m2) tertile (men: OR = 2.85, 95% CI = 0.75-10.82; women: OR = 1.63, 95% CI = 0.36-7.40) of BMI and 4.01 (95% CI = 1.46-11.03) for participants in the highest (> 29.00 kg/m2) tertile (men: OR = 4.67, 95% CI = 1.17-18.58; women: OR = 2.20, 95% CI = 0.44-10.99) with participants in the lowest (< 25.53 kg/m2) tertile as the reference group. Similar ORs were observed for BMI with adjustment for days elapsed since the last use of bromoxynil. In conclusion, further research is needed to investigate whether adiposity is an important modifying factor for persistence of bromoxynil in the body.FARGO-MOORHEAD DENTAL SURVEY--1964

J K PETERSON, W A JORDANPMID: 14307680 DOI:

Abstract

A cross-sectional study of triallate exposure and neurological health among workers at a pesticide manufacturing and formulating facility

N Sathiakumar, E Delzell, P A MacLennan, M Anne, N L Rosenberg, H Cheng, S L MyersPMID: 15477288 DOI: 10.1136/oem.2004.013128

Abstract

To evaluate the relation between an indicator of cumulative exposure to triallate and selected measures of neurological function, including nerve conduction, the prevalence of certain neurological deficits as determined by a medical examination, and vibration perception threshold testing in workers at a pesticide manufacturing plant.Subjects were 50 workers with high estimated triallate exposure ("high triallate" group) and 50 workers with no or low triallate exposure ("no/low triallate" group). Industrial hygienists used existing work histories and personal knowledge of plant operations to develop a triallate score. In-person interviews elicited information on past medical history and on occupational and non-occupational exposures. A neurologist carried out nerve conduction tests of the sural and the peroneal nerves, a standardised neurological examination, and vibration sensation testing.

Differences between the high and the no/low triallate groups were minimal for all but one of the six nerve conduction tests, for the prevalence of neurological abnormalities, and for vibration sensation perception. The high triallate group had lower mean sural nerve peak amplitude than the no/low triallate group (11.7 v 15.2 microV, p = 0.03). This difference was reduced when adjusted for other potential risk factors (12.5 v 14.5 microV, p = 0.25) and was not associated with cumulative triallate score. We also noted several associations between factors other than triallate and nerve conduction measures.

The results were consistent with the absence of an association between triallate and measures of neurological function.

Cross-resistance to prosulfocarb and triallate in pyroxasulfone-resistant Lolium rigidum

Roberto Busi, Stephen B PowlesPMID: 23423954 DOI: 10.1002/ps.3516

Abstract

Plants can rapidly evolve resistance to herbicide in response to repeated selection. This study focuses on cross-resistance patterns observed in Lolium rigidum following pyroxasulfone recurrent selection.The parental MR (multiresistant) population following four generations of pyroxasulfone recurrent selection evolved cross-resistance to prosulfocarb and triallate. At the recommended label rate of prosulfocarb or triallate (2000 g ha(-1) ), the progeny selected four times with pyroxasulfone (MR4) displayed 58 and 35% plant survival respectively. One additional cycle of prosulfocarb selection increased the resistance level to both prosulfocarb and triallate in the population MR4-P1. Prosulfocarb resistance is yet to be reported in L. rigidum field populations.

This study suggests that L. rigidum plants can rapidly evolve cross-resistance to several wheat-selective herbicides under recurrent selection of a single mode of action. Weed populations displaying broad-spectrum cross-resistance to several herbicide modes of action are increasing in frequency in intensive world agriculture. Proactive and integrated measures for resistance management need to be developed globally on appropriate herbicide use in crop rotations.